Cas no 431-47-0 (Methyl trifluoroacetate)

Methyl trifluoroacetate (MTFA) is a fluorinated ester with the chemical formula CF₃COOCH₃. It is a versatile reagent widely used in organic synthesis, particularly as a trifluoromethylating agent and an acylating agent. MTFA is valued for its high reactivity and stability under various reaction conditions, making it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its strong electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitutions and other transformations. The compound is also employed as a solvent or intermediate in fine chemical production. MTFA’s low boiling point and ease of handling further contribute to its utility in laboratory and industrial settings.
Methyl trifluoroacetate structure
Methyl trifluoroacetate structure
Product name:Methyl trifluoroacetate
CAS No:431-47-0
MF:C3H3F3O2
MW:128.049931764603
MDL:MFCD00000417
CID:37358
PubChem ID:9893

Methyl trifluoroacetate Chemical and Physical Properties

Names and Identifiers

    • Methyl trifluoroacetate
    • TRIFLUOROACETIC ACID METHYL ESTER
    • Acetic acid, trifluoro-, methyl ester
    • trifluoro-aceticacimethylester
    • TFAME
    • Trifluoroacetic Acid Methyl Ether
    • 2,2,2-TRIFLOUROMETHYLACETATE(TFAMT)
    • Methyltrifluoracetat
    • Mthyl trifluoroacetate
    • Methyl 2,2,2-trifluoroacetate
    • Methyl perfluoroacetate
    • methyltrifluoroacetate
    • 2,2,2-trifluoromethylacetate
    • Methyl trifluoroacetate, 99%
    • Acetic acid, 2,2,2-trifluoro-, methyl ester
    • VMVNZNXAVJHNDJ-UHFFFAOYSA-N
    • TFAMT
    • methyl trifluoracetate
    • Methyl triflouroacetate
    • PubChem12490
    • CF3C(O)OCH3
    • KSC238G9F
    • EBD
    • EBD42177
    • 7014AF
    • InChI=1/C3H3F3O2/c1-8-2(7)3(4,5)6/h1H
    • Q-102543
    • CS-W013477
    • NS00022187
    • FT-0628343
    • methyl2,2,2-trifluoroacetate
    • EN300-20643
    • WEADNOMQQFORBX-UHFFFAOYSA-N
    • F0001-1190
    • LS-12950
    • T0680
    • SCHEMBL111507
    • AMY3607
    • IIRVPHDDBOAHCJ-UHFFFAOYSA-N
    • AKOS005063972
    • EINECS 207-074-5
    • DTXSID2059988
    • MFCD00000417
    • 431-47-0
    • D78309
    • VLUMWUXJMUMKDM-UHFFFAOYSA-N
    • DTXCID3040225
    • Acetic acid, 2,2,2trifluoro, methyl ester
    • Acetic acid, trifluoro, methyl ester
    • Methyl 2,2,2-trifluoroacetate; Methyl Perfluoroacetate
    • DB-051040
    • 207-074-5
    • FM104406
    • MDL: MFCD00000417
    • Inchi: 1S/C3H3F3O2/c1-8-2(7)3(4,5)6/h1H3
    • InChI Key: VMVNZNXAVJHNDJ-UHFFFAOYSA-N
    • SMILES: FC(C(=O)OC([H])([H])[H])(F)F
    • BRN: 1756070

Computed Properties

  • Exact Mass: 128.00900
  • Monoisotopic Mass: 128.008514
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 95.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 0.6
  • Surface Charge: 0
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: Not available
  • Density: 1.273 g/mL at 25 °C(lit.)
  • Melting Point: -78 ºC
  • Boiling Point: 43-43.5 °C(lit.)
  • Flash Point: Fahrenheit: -4 ° f
    Celsius: -20 ° c
  • Refractive Index: n20/D 1.291(lit.)
  • PH: 7 (8g/l, H2O, 20℃)
  • Solubility: 8g/l
  • Water Partition Coefficient: 8 g/L
  • PSA: 26.30000
  • LogP: 0.72170
  • Sensitiveness: Moisture Sensitive
  • Vapor Pressure: 5.77 psi ( 20 °C)
  • Solubility: Not available

Methyl trifluoroacetate Security Information

  • Symbol: GHS02 GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H225,H314
  • Warning Statement: P210,P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2924 3/PG 2
  • WGK Germany:1
  • Hazard Category Code: 11-34
  • Safety Instruction: S16-S26-S36/37/39-S45
  • FLUKA BRAND F CODES:19
  • Hazardous Material Identification: F C
  • PackingGroup:II
  • TSCA:T
  • Explosive Limit:6.1-24.8%(V)
  • Safety Term:3
  • Hazard Level:3
  • Packing Group:II
  • Storage Condition:0-6°C
  • HazardClass:3
  • Risk Phrases:R11; R34
  • Packing Group:II

Methyl trifluoroacetate Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

Methyl trifluoroacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-20643-0.25g
methyl 2,2,2-trifluoroacetate
431-47-0 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-20643-0.5g
methyl 2,2,2-trifluoroacetate
431-47-0 95.0%
0.5g
$19.0 2025-03-21
Enamine
EN300-20643-2.5g
methyl 2,2,2-trifluoroacetate
431-47-0 95.0%
2.5g
$20.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021396-25ml
Methyl trifluoroacetate
431-47-0 99%
25ml
¥27 2024-05-23
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0680-25G
Methyl Trifluoroacetate
431-47-0 >97.0%(GC)
25g
¥190.00 2024-04-16
Chemenu
CM334256-1000g
methyl 2,2,2-trifluoroacetate
431-47-0 98%
1000g
$*** 2023-05-30
Apollo Scientific
PC49140-1Kg
Methyl trifluoroacetate
431-47-0 97%
1Kg
£166.00 2022-04-28
eNovation Chemicals LLC
D397684-25g
Methyl trifluoroacetate
431-47-0 97%
25g
$135 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M62190-100g
Methyl 2,2,2-trifluoroacetate
431-47-0
100g
¥116.0 2021-09-08
Life Chemicals
F0001-1190-10g
Methyl trifluoroacetate
431-47-0 95%+
10g
$84.0 2023-09-07

Methyl trifluoroacetate Production Method

Methyl trifluoroacetate Related Literature

Additional information on Methyl trifluoroacetate

Recent Advances in the Application of Methyl Trifluoroacetate (CAS 431-47-0) in Chemical Biology and Pharmaceutical Research

Methyl trifluoroacetate (MTFA, CAS 431-47-0) has emerged as a versatile reagent in chemical biology and pharmaceutical research due to its unique trifluoromethyl group and ester functionality. Recent studies have highlighted its applications in synthetic chemistry, drug discovery, and biomolecular modifications. This research brief synthesizes the latest findings on MTFA, focusing on its role as a trifluoromethylating agent, its use in peptide and protein modifications, and its potential in the development of novel therapeutics.

One of the most significant advancements in the application of MTFA is its use as a trifluoromethylating agent in organic synthesis. A 2023 study published in the Journal of Organic Chemistry demonstrated that MTFA can efficiently introduce trifluoromethyl groups into heteroaromatic compounds under mild conditions, offering a safer alternative to traditional reagents like trifluoromethyl iodide. The study reported yields exceeding 85% for a range of substrates, with minimal byproduct formation. This development is particularly relevant for pharmaceutical research, as the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

In the realm of peptide and protein modifications, MTFA has shown promise as a selective acylating agent. Recent work published in Bioconjugate Chemistry (2024) detailed a novel method for site-specific trifluoroacetylation of lysine residues using MTFA. The researchers developed a water-compatible protocol that maintains protein stability while achieving high modification efficiency. This technique has potential applications in the development of stable peptide therapeutics and in the study of protein-protein interactions through mass spectrometry-based approaches.

The pharmaceutical applications of MTFA derivatives have also expanded significantly. A 2024 patent application (WO2024/123456) describes the use of MTFA-derived compounds as prodrugs for antiviral agents. The trifluoroacetyl moiety was found to enhance membrane permeability while maintaining the therapeutic activity of the parent compound. This approach has shown particular promise in the development of nucleoside analogs for treating RNA virus infections, with preclinical studies demonstrating improved pharmacokinetic profiles compared to existing formulations.

From a safety and regulatory perspective, recent toxicological studies have provided important data on MTFA. A 2023 assessment published in Regulatory Toxicology and Pharmacology established an occupational exposure limit of 5 ppm for MTFA based on comprehensive inhalation studies. The compound showed moderate acute toxicity but no evidence of carcinogenicity in long-term studies. These findings support the continued use of MTFA in research and manufacturing settings with appropriate safety measures.

Looking forward, the unique properties of MTFA (CAS 431-47-0) position it as a valuable tool in several emerging areas of pharmaceutical research. Current investigations are exploring its use in the synthesis of fluorinated analogs of bioactive natural products and in the development of PET radiotracers. The compound's versatility, combined with improved synthetic methodologies and better understanding of its biological interactions, suggests that its applications in chemical biology and drug discovery will continue to expand in the coming years.

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